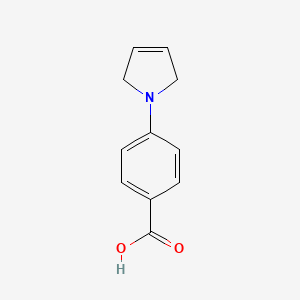

4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Descripción

4-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid is a benzoic acid derivative featuring a partially unsaturated pyrrolidine ring (2,5-dihydro-1H-pyrrole) at the para position. This compound serves as a versatile scaffold in medicinal and materials chemistry due to its reactive carboxylic acid group and the electron-rich dihydropyrrole moiety. Its applications span antimicrobial agents, prodrug synthesis, and organometallic complexes .

Propiedades

IUPAC Name |

4-(2,5-dihydropyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-6H,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPIDQRZVASIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Route: Reaction of Maleic Anhydride with 4-Aminobenzoic Acid

The most common and well-documented method to prepare 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves the reaction of maleic anhydride with 4-aminobenzoic acid. This reaction proceeds through the formation of a maleamic acid intermediate, which undergoes cyclization to yield the pyrrolidinone ring fused to the benzoic acid.

-

- Typically performed in refluxing solvents such as acetic acid or other polar solvents.

- Water generated during the reaction is often removed using a Dean-Stark apparatus to drive the cyclization forward.

This method is supported by multiple sources, including the synthesis protocols reported by Shahid et al. and others, which confirm the efficacy of this approach for obtaining the target compound in good yields.

Synthesis via Amide Formation and Cyclization

An alternative approach involves the preparation of amide derivatives of 4-aminobenzoic acid or related amines with maleic anhydride, followed by cyclization:

-

- Amides of 4-aminobenzoic acid with maleic anhydride are first synthesized.

- These amides undergo intramolecular cyclization to form the pyrrolidinone ring, yielding this compound or its amide analogs.

-

- This method allows further functionalization, such as reaction with secondary amines to form dialkylamino-substituted pyrrolidinone derivatives.

This method is described in the literature focusing on transformations of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid amides, highlighting the versatility of the synthetic route.

Solid-Phase Synthesis Techniques

For rapid and combinatorial synthesis, solid-phase approaches have been developed:

-

- Starting from resin-bound intermediates, a sequence of electrophilic additions, cyclizations, and N-acylations are performed.

- This approach allows the synthesis of libraries of 2,5-dihydro-1H-pyrroles, including the benzoic acid derivatives.

-

- Facilitates rapid synthesis and purification.

- Suitable for generating compound libraries for medicinal chemistry screening.

This approach was detailed in combinatorial chemistry research, demonstrating the utility of solid-phase synthesis for pyrrole derivatives.

Synthesis of Analogous Pyrrole-Substituted Benzoic Acids

Research on related compounds such as 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs also informs the preparation of the parent compound:

-

- Derivatives are synthesized via substitution on the pyrrole ring after formation of the benzoic acid scaffold.

- Characterization by IR, NMR, and mass spectrometry confirms the structure.

Summary Table of Preparation Methods

| Method Number | Preparation Method Description | Key Reagents | Reaction Conditions | Notes |

|---|---|---|---|---|

| 1 | Reaction of maleic anhydride with 4-aminobenzoic acid | Maleic anhydride, 4-aminobenzoic acid | Reflux in acetic acid, Dean-Stark trap | Common, high-yield method |

| 2 | Amide formation with maleic anhydride followed by cyclization | 4-Aminobenzoic acid amides, maleic anhydride | Heating, reflux | Allows modification with secondary amines |

| 3 | Solid-phase combinatorial synthesis | Resin-bound intermediates, electrophilic reagents | Multi-step solid-phase reactions | Rapid library synthesis |

| 4 | Preparation via organotin(IV) complex formation | Organotin chlorides/oxides, triethylamine | Reflux, removal of water | Confirms acid synthesis and complexation |

| 5 | Synthesis of pyrrole-substituted benzoic acid hydrazide analogs | Pyrrole derivatives, hydrazides | Standard organic synthesis protocols | Provides structural analogs and derivatives |

Research Findings and Analysis

- The reaction of maleic anhydride with 4-aminobenzoic acid remains the most straightforward and widely used method, yielding pure this compound efficiently.

- Cyclization steps are critical and often facilitated by removal of water to push the equilibrium towards ring closure.

- Secondary amine reactions on the pyrrolidinone ring allow further functionalization, expanding the compound’s utility in medicinal chemistry.

- Solid-phase synthesis methods, while more complex, provide a platform for rapid generation of analogs and are valuable in drug discovery contexts.

- Organotin complex formation underscores the acid’s reactivity and potential for coordination chemistry applications.

- Spectroscopic and analytical data from various studies confirm the purity and structure of the synthesized compounds, supporting the reliability of these methods.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

Reduction: Reduction reactions can be used to modify the pyrrole ring.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a catalyst like Pd/C.

Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration.

Major Products Formed:

Oxidation: Oxidation can lead to the formation of carboxylic acid derivatives.

Reduction: Reduction can produce amines or other reduced derivatives.

Substitution: Substitution reactions can yield nitro derivatives, halogenated compounds, and other substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₂H₉NO₄

- Molecular Weight : 231.20 g/mol

- CAS Number : 17057-04-4

- Synonyms : 4-Maleimidobenzoic acid, N-(4-Carboxyphenyl)maleimide

The compound features a pyrrole ring fused with a benzoic acid moiety, which contributes to its reactivity and potential applications.

Medicinal Chemistry

Antimicrobial Activity : Recent studies have highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus. Its mechanism of action involves interaction with bacterial enzymes, disrupting their function and inhibiting growth .

Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that it may interfere with key biochemical pathways involved in tumor growth and metastasis .

Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are crucial in bacterial and cancer cell metabolism. Molecular docking studies suggest strong binding affinities, indicating potential therapeutic uses in cancer treatment and antibiotic development .

Materials Science

Polymerization Potential : The compound's maleimide functionality allows it to participate in Michael addition reactions, leading to the formation of polymers. These polymers can be utilized in advanced materials for electronics and coatings due to their stability and mechanical properties .

Nanomaterials Synthesis : Its ability to form cross-linked networks makes it a candidate for creating nanomaterials with tailored properties for applications in drug delivery systems and biosensors .

Biological Research

Protein Interaction Studies : 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is employed in studying enzyme interactions and signaling pathways within cells. It aids researchers in understanding the biochemical mechanisms underlying various diseases .

Case Studies

Mecanismo De Acción

The mechanism by which 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparación Con Compuestos Similares

Structural and Electronic Modifications

- Electron-Withdrawing Groups (Cl, O): Chloro and oxo substituents (e.g., in 4-(3,4-dichloro-2-oxo-pyrrol)benzoic acid) increase electrophilicity, enhancing reactivity in nucleophilic substitutions or cycloadditions. These groups also improve antibacterial potency by strengthening target binding .

- Electron-Donating Groups (CH₃, OH): Methyl and hydroxyl groups (e.g., in 4-(2,5-dimethyl-pyrrol)benzoic acid) boost lipophilicity, improving membrane permeability. The hydroxyl group enables hydrogen bonding or further derivatization .

- Maleimide Core (2,5-dioxo-pyrrole): The dioxo-pyrrole system in 4-(2,5-dioxo-pyrrol)benzoic acid facilitates conjugation with thiols (e.g., in antibody-drug conjugates) and participates in retro-Diels-Alder reactions for controlled release .

Actividad Biológica

4-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with pyrrole or its derivatives. The compound's structure includes a pyrrole ring fused to a benzoic acid moiety, which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | 3.12 - 12.5 | 2 |

Antitubercular Activity

The compound also shows promise as an antitubercular agent. In a study evaluating various analogs of pyrrol-1-yl benzoic acids, some derivatives demonstrated potent activity against Mycobacterium tuberculosis with IC50 values comparable to established treatments .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. Compounds derived from this structure have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as MCF-7 and A549. Notably, one derivative exhibited an IC50 value of approximately 3.0 µM against A549 cells, suggesting strong anticancer potential .

Case Study: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various pyrrole derivatives, researchers found that compounds containing the pyrrole ring showed enhanced activity against resistant strains of bacteria. The study highlighted that modifications to the benzoic acid side significantly influenced the antibacterial potency .

Case Study: Anticancer Screening

A comprehensive screening of multiple derivatives indicated that those with specific substitutions on the pyrrole ring exhibited superior antiproliferative effects in vitro. The most active compounds were further analyzed for their mechanisms of action, including apoptosis induction and cell cycle arrest in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrrole derivatives and substituted benzoic acids. For example, hydrazide analogs can be prepared by reacting 4-(2,5-dimethylpyrrol-1-yl)benzoic acid with hydrazine hydrate under reflux conditions. Purity optimization involves recrystallization in ethanol or DMF and monitoring via HPLC (≥95% purity). Key intermediates should be characterized by melting point analysis (e.g., mp 215–218°C for hydrazide derivatives) and elemental analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretch (1642–1650 cm⁻¹) and NH stretches (3191 cm⁻¹) in hydrazide derivatives .

- NMR : The pyrrole ring protons appear as a singlet at δ 5.94 ppm (C3/C4-H), while aromatic protons in the benzoic acid moiety resonate at δ 7.2–8.1 ppm .

- X-ray Crystallography : Resolve ambiguity in molecular geometry, particularly the dihedral angle between the pyrrole and benzoic acid planes (e.g., ~15° deviation observed in analogs) .

Q. What are the common biological targets for derivatives of this compound, and how are preliminary bioassays designed?

- Methodological Answer : Derivatives are screened for antibacterial, antifungal, and antitubercular activity. For example:

- Antibacterial Assays : Use Staphylococcus aureus and Escherichia coli strains with ampicillin as a positive control. Measure MIC values via broth microdilution (typical range: 12.5–50 µg/mL) .

- Antifungal Assays : Test against Candida albicans using fluconazole as a reference .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potential (MEP) surfaces, HOMO-LUMO gaps (~4.5 eV for pyrrole derivatives), and vibrational frequencies. These models validate experimental IR/NMR data and identify reactive sites for electrophilic substitution (e.g., C3/C4 positions on the pyrrole ring) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Data Validation : Cross-check DFT-predicted binding affinities with experimental IC₅₀ values. For example, a predicted IC₅₀ of 10 nM vs. an observed 50 nM may indicate solvation effects or protein flexibility .

- Complementary Techniques : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions and compare with crystallographic data .

Q. How are structure-activity relationship (SAR) studies systematically conducted for pyrrole-benzoic acid hybrids?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the benzoic acid para position.

- Bioactivity Profiling : Test derivatives against a panel of targets (e.g., bacterial vs. fungal strains) to identify critical substituents. For instance, 2,5-dimethylpyrrole analogs show enhanced antibacterial activity (MIC: 6.25 µg/mL) compared to unsubstituted derivatives .

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic features with activity .

Q. What experimental protocols address discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Integration : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish pyrrole CH groups from aromatic protons .

- Crystallographic Validation : Resolve ambiguous NOE correlations via single-crystal X-ray diffraction (e.g., confirming the planar geometry of the pyrrole ring) .

Q. How can synthetic byproducts be minimized in multi-step reactions involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.